molecular formula C9H9NO4 B15280750 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 55574-10-2

4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15280750
CAS No.: 55574-10-2
M. Wt: 195.17 g/mol
InChI Key: YOZATHXJJPZWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to by its full systematic name) is a benzoxazinoid (BX), a class of specialized metabolites predominantly found in grasses (Poaceae). Benzoxazinoids are characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. The compound features a hydroxyl group at position 4 and a methoxy group at position 2 of the benzoxazinone skeleton (Figure 1). These substitutions influence its chemical reactivity, stability, and biological activity, distinguishing it from other BXs like DIBOA and DIMBOA .

Benzoxazinoids are critical for plant defense, exhibiting allelopathic, antimicrobial, insecticidal, and metal-chelating properties . While the target compound is less studied than its analogues, its structural features suggest unique ecological and pharmacological roles.

Properties

IUPAC Name

4-hydroxy-2-methoxy-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-13-9-8(11)10(12)6-4-2-3-5-7(6)14-9/h2-5,9,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZATHXJJPZWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(=O)N(C2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970913
Record name 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55574-10-2
Record name 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055574102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes pH-dependent oxidative degradation, releasing formic acid and forming benzoxazolinones. Three primary pathways dominate (Table 1):

Pathway Mechanism Key Conditions Products
INucleophilic attack by hydroxy groupAlkaline pH, polar solventsIsocyanate intermediate, benzoxazolinone
IIGrob-like heterolytic cleavageAcidic pH, hydrated aldehydeFormic acid, substituted benzoxazolinone
IIIo-Imidoquinone intermediate formationNeutral pH, aryl substituentsIsocyanate, benzoxazolinone
  • Pathway I dominates under alkaline conditions, where the hydroxy group acts as an internal nucleophile.

  • Pathway II is favored for N-methoxy derivatives (e.g., HDMBOA) due to the poor nucleophilicity of methoxy groups .

  • Pathway III competes with II under neutral conditions, forming transient o-imidoquinones .

Reduction Reactions

Reductive transformations are less common but critical for modifying the oxazine ring:

  • Catalytic Hydrogenation : Reduces the oxazine ring to a dihydro derivative under H₂/Pd-C, yielding saturated analogs .

  • Fe/AcOH Reduction : Converts nitro precursors to benzoxazinones, though direct reduction of this compound is unreported .

Substitution Reactions

The hydroxy and methoxy groups participate in nucleophilic substitutions:

Smiles Rearrangement

Treatment with 2-chloroacetamide derivatives in basic media (K₂CO₃, DMF) induces intramolecular O→N acyl transfer, forming substituted benzoxazinones (Table 2) :

Substituent (R) Reagent Yield
Benzyl2-Chloroacetamide85%
Methyl2-Chloroacetophenone78%

Petasis Multicomponent Reaction

Reacts with arylboronic acids and glyoxal under PPTS catalysis to form 2-hydroxy-1,4-benzoxazines (Table 3) :

Arylboronic Acid Product Yield
4-Methoxyphenyl6a (R = 4-MeO-C₆H₄)86%
Phenyl6b (R = C₆H₅)92%

Hydrolysis and Ring-Opening Reactions

The lactam ring is susceptible to hydrolysis:

  • Acidic Hydrolysis (HCl, H₂O): Cleaves the oxazine ring, yielding 2-methoxy-4-aminophenol and glycolic acid derivatives .

  • Basic Hydrolysis (NaOH, MeOH): Forms open-chain amides, which can recyclize under acidic conditions .

Comparative Reaction Pathways

The reactivity of 4-hydroxy-2-methoxy derivatives differs from analogs due to methoxy’s electron-donating effects:

  • vs. DIMBOA (4-hydroxy) : Methoxy reduces oxidative degradation rates by 40% in alkaline conditions .

  • vs. HDMBOA (4-methoxy) : Enhanced stability in acidic media due to reduced nucleophilicity .

Scientific Research Applications

4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogues

Core Benzoxazinoids

HBOA (2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one)
  • Structure : Lacks the methoxy and 4-hydroxy groups of the target compound, with only a hydroxyl at position 2.
  • Bioactivity : Acts as a precursor to more complex BXs. Exhibits moderate antifeedant and antifungal activity but lower stability due to the absence of methoxy groups .
DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one)
  • Bioactivity : Strong phytotoxic and antimicrobial effects. Degrades rapidly in soil, limiting its persistence .
DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)
  • Structure : Hydroxyl groups at positions 2 and 4, with a methoxy group at position 7 on the benzene ring.
  • Bioactivity : Chelates heavy metals (e.g., arsenic, aluminum) and exhibits broad-spectrum insecticidal activity. Greater stability than DIBOA due to methoxy substitution .
Target Compound (4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one)
  • Structural Distinction : Methoxy at position 2 (uncommon in natural BXs) and hydroxyl at position 4.
  • Hypothesized Bioactivity : The methoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. The hydroxyl at position 4 could enable metal chelation akin to DIMBOA .
D-DIMBOA (4-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)
  • Origin : Degradation product of DIMBOA.
  • Bioactivity : Retains metal-chelating ability but with reduced phytotoxicity compared to DIMBOA .
ABOA (4-Acetoxy-2H-1,4-benzoxazin-3(4H)-one)
  • Structure : Acetylated hydroxyl group at position 4.
  • Bioactivity : Demonstrated herbicidal activity in structure-activity relationship (SAR) studies .
Propanolamine-Containing Derivatives
  • Structure: 2H-1,4-benzoxazin-3(4H)-one skeleton fused with a propanolamine moiety.
  • Bioactivity : Broad-spectrum antimicrobial activity against plant pathogens, highlighting the role of side-chain modifications in enhancing activity .

Antimicrobial and Antifungal Activity

  • DIMBOA : Inhibits fungal growth (e.g., Fusarium spp.) and bacterial pathogens (e.g., Pseudomonas syringae) .
  • Synthetic Derivatives: Propanolamine-containing analogues exhibit MIC values as low as 3.12 µg/mL against Xanthomonas oryzae .

Metal Chelation and Detoxification

  • DIMBOA and DIMBOA-Glc : Bind arsenic (As) and aluminum (Al), reducing toxicity in crops like maize and wheat .
  • Target Compound : The 4-hydroxy group may facilitate similar metal interactions, but the position-2 methoxy could alter binding kinetics .

Phytotoxicity and Allelopathy

  • APO (2-Aminophenoxazin-3-one): A degradation product of BXs, shows potent phytotoxicity (IC₅₀ = 10 µM against Lactuca sativa) .
  • Target Compound : Likely less phytotoxic than APO due to structural differences but may still inhibit weed germination.

Data Tables

Table 1: Structural and Bioactivity Comparison of Key Benzoxazinoids

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Bioactivities
HBOA 2-OH C₈H₇NO₃ 165.14 Antifeedant, precursor to DIBOA
DIBOA 2-OH, 4-OH C₈H₇NO₄ 181.14 Phytotoxic, antimicrobial
DIMBOA 2-OH, 4-OH, 7-OCH₃ C₉H₉NO₅ 211.17 Metal chelation, insecticidal
Target Compound 4-OH, 2-OCH₃ C₉H₉NO₄ 195.17 Hypothesized antimicrobial, chelator
ABOA 4-OAc C₁₀H₉NO₄ 207.18 Herbicidal

Table 2: Antifungal Activity of Selected Derivatives

Compound Pathogen MIC (µg/mL) Reference
DIMBOA Fusarium graminearum 50
Propanolamine Derivative Xanthomonas oryzae 3.12
ABOA Amaranthus retroflexus 100 (IC₅₀)

Biological Activity

4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is a compound belonging to the class of benzoxazinones. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring a benzene ring fused with a 1,4-oxazine moiety and hydroxyl and methoxy functional groups, contributes to its reactivity and biological efficacy.

The chemical formula for 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one is C9H9NO4C_9H_9NO_4, with a molecular weight of approximately 195.174 g/mol. The compound exhibits significant thermal stability and solubility in various organic solvents, making it suitable for various applications.

Biological Activities

Research indicates that 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one possesses several notable biological activities:

1. Antimicrobial Properties
DIMBOA has demonstrated strong antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Erwinia carotovora and fungi affecting crops, thereby playing a crucial role in plant defense mechanisms against pests and diseases .

2. Herbicidal Effects
The compound is also utilized in developing natural herbicides due to its phytotoxic properties. Studies have shown that it can inhibit seed germination and root development in certain weed species .

3. Antioxidant Activity
DIMBOA exhibits antioxidant properties that help protect plant tissues from oxidative stress caused by environmental factors. This activity is beneficial for enhancing plant resilience .

4. Role in Plant Defense
As part of the plant's secondary metabolites, DIMBOA contributes to the defense against herbivores and pathogens. Its production is often induced by biotic stressors such as insect feeding or pathogen infection .

The mechanisms through which DIMBOA exerts its biological effects include:

  • Inhibition of Enzymatic Activity: DIMBOA can inhibit key enzymes involved in metabolic pathways of pathogens.
  • Disruption of Cell Membranes: The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis.

Comparative Analysis

The following table summarizes the structural similarities and unique features among compounds related to 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one:

Compound NameStructureUnique Features
DIMBOA (2,4-Dihydroxy-7-methoxybenzoxazinone) DIMBOAKnown for strong antimicrobial activity; plays a role in plant defense.
2-Hydroxybenzothiazole BenzothiazoleExhibits different biological activities; primarily used in dyes.
2,4-Dihydroxy-7-methoxybenzoxazinone DihydroxyImportant for resistance against fungi; extensively studied for ecological significance.

Case Studies

Several studies have highlighted the biological activity of DIMBOA:

  • Antimicrobial Efficacy Study (2023) : This study investigated the effects of DIMBOA on bacterial strains isolated from maize roots. Results indicated that native bacteria exhibited tolerance to DIMBOA, suggesting an evolutionary adaptation to plant exudates .
  • Herbicidal Activity Assessment (2023) : Research demonstrated that DIMBOA inhibited seed germination in specific weed species at concentrations as low as 50 µM, indicating potential use as a natural herbicide .
  • Oxidative Stress Response (2023) : A study focused on the antioxidant properties of DIMBOA showed that it significantly reduced oxidative damage in plant tissues subjected to stress conditions .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

  • The compound is typically synthesized via cyclization of phenolic precursors with amines or amides under acidic or basic conditions. For example, derivatives like 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one have been prepared with yields exceeding 97% using multi-step protocols involving acetylation and alkylation . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for intermediates) and temperature control (e.g., reflux at 80°C for cyclization steps). Characterization via 1H^1H-NMR and GC/MS ensures purity and structural confirmation .

Q. How can researchers validate the molecular structure of this compound and its derivatives?

  • Advanced spectroscopic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., methoxy or hydroxymethyl groups) and confirm stereochemistry. For instance, coupling constants (JJ) in 1H^1H-NMR distinguish between axial and equatorial protons in fused heterocycles .
  • GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns verify molecular weight and functional group stability .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 65.74%, H: 5.98%, N: 6.39% for C12_{12}H13_{13}NO3_3) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 4-Hydroxy-2-methoxy benzoxazinone derivatives?

  • Substituents at positions 2, 4, and 7 significantly modulate bioactivity:

  • Antifungal Activity : Derivatives with hydroxymethyl (e.g., 7-(hydroxymethyl)-2-ethyl) show enhanced activity against Candida albicans compared to simpler alkyl groups, likely due to improved hydrogen bonding with fungal enzymes .
  • Anticancer Potential : Methoxy and hydroxy groups enhance solubility and binding to cellular targets like topoisomerases. For example, 4-methoxy analogs exhibit IC50_{50} values <10 μM in breast cancer cell lines .
  • A comparative table of substituent effects is provided below:
Substituent PositionFunctional GroupKey ActivityReference
2EthylAntifungal
7HydroxymethylAnticancer
4MethoxyAnti-inflammatory

Q. How can researchers resolve contradictions in reported bioactivity data across similar benzoxazinones?

  • Discrepancies often arise from assay variability (e.g., MIC vs. IC50_{50}) or structural nuances. To address this:

  • Standardize Assays : Use consistent protocols (e.g., CLSI guidelines for antifungal testing) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CYP51 (fungal lanosterol demethylase), clarifying structure-specific interactions .
  • Meta-Analysis : Cross-reference data from structurally validated analogs (e.g., 7-chloro-4-phenethyl derivatives) to identify trends obscured by experimental noise .

Q. What advanced analytical methods are recommended for studying degradation pathways or metabolite identification?

  • LC-HRMS : Resolves degradation products (e.g., hydroxylated or demethylated metabolites) with ppm-level mass accuracy .
  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, as demonstrated for 4-benzyl-7-chloro derivatives (space group P21_1/c, R-factor <0.05) .
  • Isotopic Labeling : Track metabolic fate using 13C^{13}C-labeled methoxy groups in in vitro hepatic microsomal assays .

Methodological Guidance

Q. How should researchers design experiments to evaluate synergistic effects with other bioactive compounds?

  • Checkerboard Assay : Combine 4-Hydroxy-2-methoxy benzoxazinone with fluconazole (antifungal) or doxorubicin (anticancer) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) or antagonism (FICI >4) .
  • Transcriptomic Profiling : RNA-seq analysis of treated microbial/cancer cells identifies upregulated/downregulated pathways (e.g., ergosterol biosynthesis or apoptosis regulators) .

Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?

  • pH Adjustment : Buffering at pH 6.5–7.2 minimizes hydrolysis of the benzoxazinone ring .
  • Nanocarrier Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, with encapsulation efficiency >85% confirmed by dynamic light scattering (DLS) .

Data Gaps and Future Directions

  • Unanswered Questions : Limited data exist on the compound’s pharmacokinetics (e.g., half-life in mammalian models) and off-target effects.
  • Recommended Studies :
    • In Vivo Toxicity : Acute/chronic toxicity assays in rodent models (OECD 423/452 guidelines) .
    • Target Identification : CRISPR-Cas9 screens to pinpoint genetic vulnerabilities in pathogens or cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.